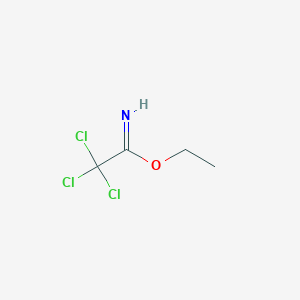

Ethyl 2,2,2-trichloroacetimidate

Description

Historical Development and Evolution of Trichloroacetimidate (B1259523) Chemistry

The journey of trichloroacetimidate chemistry is marked by seminal discoveries that have profoundly impacted the field of organic synthesis. Glycosyl imidates were first conceptualized by Sinaÿ and co-workers, with the introduction of trichloroacetimidates by Schmidt and Michel proving to be a significant advancement. nih.gov These reagents are valued for their straightforward preparation from lactol precursors and trichloroacetonitrile (B146778), and their swift activation with a catalytic amount of acid. nih.govnrochemistry.com The utility of trichloroacetimidates has been demonstrated on an industrial scale, such as in the multi-kilogram production of the synthetic anticoagulant Arixtra. nih.gov

A pivotal moment in the evolution of this class of compounds was the discovery of the Overman rearrangement in 1974 by Larry Overman. wikipedia.org This nrochemistry.comnrochemistry.com-sigmatropic rearrangement of allylic trichloroacetimidates provides a powerful method for the synthesis of allylic amines from readily available allylic alcohols. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgchem-station.com The reaction, which can be catalyzed by heat or metal salts like those of palladium(II) and mercury(II), proceeds through a chair-like transition state and is irreversible due to the formation of a stable amide bond. nrochemistry.comwikipedia.orgbeilstein-journals.org

Another cornerstone of trichloroacetimidate chemistry is the Schmidt glycosylation. Developed by Schmidt and his colleagues in the 1980s, this method utilizes glycosyl trichloroacetimidates as effective glycosyl donors for the formation of glycosidic bonds. nih.govnumberanalytics.com The reaction is typically catalyzed by Lewis acids and is noted for its high stereoselectivity, which is crucial in the synthesis of complex oligosaccharides and glycoconjugates. numberanalytics.comresearchgate.net The predictability of the stereochemical outcome, influenced by reaction conditions, has made the trichloroacetimidate method a favored choice in carbohydrate chemistry. researchgate.net

General Principles of Reactivity and Synthetic Utility

The synthetic utility of trichloroacetimidates, including Ethyl 2,2,2-trichloroacetimidate, stems from their function as excellent electrophiles. syr.edu They are widely employed as alkylating agents for a variety of nucleophiles, including alcohols, carboxylic acids, and nitrogen and sulfur-containing compounds. syr.edumdpi.comsigmaaldrich.com Activation of the trichloroacetimidate by a catalytic amount of a Brønsted or Lewis acid generates a reactive intermediate, facilitating the transfer of the alkyl group. syr.edu

A significant application of trichloroacetimidates is in the protection of hydroxyl groups. For instance, benzyl (B1604629) trichloroacetimidate is a versatile reagent for the acid-catalyzed benzylation of alcohols, with the advantage that acid-labile protecting groups can often withstand the reaction conditions. rsc.org Similarly, 4-methoxybenzyl trichloroacetimidate is extensively used to introduce the p-methoxybenzyl (PMB) ether protecting group. sigmaaldrich.com

In the realm of ester synthesis, trichloroacetimidates offer a mild method that often does not require an external promoter, as the carboxylic acid substrate itself can be acidic enough to catalyze the reaction. mdpi.comchemrxiv.orgresearchgate.net This is particularly advantageous for substrates with sensitive functional groups that might decompose under harsher acidic conditions. researchgate.net Studies have shown that thermal esterifications with trichloroacetimidates likely proceed through carbocation intermediates. mdpi.com For example, the esterification with 2-(trimethylsilyl)this compound is proposed to involve a stable β-silyl carbocation intermediate. mdpi.comchemrxiv.org

While a broad range of trichloroacetimidates, such as allylic, benzylic, and glycosyl derivatives, have been extensively studied and applied in complex syntheses, this compound serves as a fundamental reagent within this class. beilstein-journals.orgresearchgate.netsyr.eduacs.org Its reactivity follows the general principles outlined above, primarily acting as an ethylating agent. The hydrochloride salts of related 2,2,2-trichloroethyl imidates have been noted for their crystallinity and stability, making them attractive reagents. orgsyn.org

The high reactivity of trichloroacetimidates can sometimes lead to side reactions. In glycosylation reactions, for instance, the formation of a trichloroacetamide (B1219227) byproduct from the donor has been observed. nih.gov Mechanistic studies using isotopically labeled donors have revealed that this often occurs through an intermolecular aglycon transfer rather than a unimolecular rearrangement. nih.govacs.org This understanding has led to the development of improved reaction protocols, such as the "inverse glycosylation procedure," to minimize these side products. nih.gov

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 23213-96-9 | sigmaaldrich.comguidechem.com |

| Molecular Formula | C4H6Cl3NO | sigmaaldrich.comguidechem.com |

| Molecular Weight | 190.46 g/mol | sigmaaldrich.comscbt.com |

| Form | Liquid | sigmaaldrich.com |

| Melting Point | -15 °C | sigmaaldrich.comechemi.com |

| Boiling Point | 74-75 °C / 39 mmHg | sigmaaldrich.comechemi.com |

| Density | 1.331 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.469 | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.comechemi.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2,2-trichloroethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl3NO/c1-2-9-3(8)4(5,6)7/h8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSSZRPXOBWRQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408547 | |

| Record name | Ethyl 2,2,2-trichloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23213-96-9 | |

| Record name | Ethyl 2,2,2-trichloroacetimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,2,2-trichloroacetimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Insights into Trichloroacetimidate Mediated Transformations

Carbocationic Pathways and Intermediate Stability

A central feature of many trichloroacetimidate-mediated reactions is the formation of carbocationic intermediates. syr.edusyr.edu The stability of these intermediates is a critical determinant of the reaction's feasibility and stereochemical outcome. libretexts.orglibretexts.org Upon activation by a Brønsted or Lewis acid, the trichloroacetimidate (B1259523) group departs, generating a carbocation that is then intercepted by a nucleophile. syr.edusyr.edu The rate of the reaction is directly linked to the stability of the carbocation formed; more stable carbocations form faster. libretexts.orglibretexts.org

The presence of a silicon-containing group, such as a trimethylsilyl (B98337) (TMS) group, at the β-position to the reacting center can significantly influence the reaction pathway. Reactions involving 3-tert-butyl- or phenyl-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates in methanol (B129727) have been shown to proceed through β-trimethylsilyl carbocationic intermediates. nih.gov These intermediates are formed upon the loss of the trifluoroacetate (B77799) ion and can be captured by the solvent to yield methyl ether substitution products, alongside expected elimination products. nih.gov The stereochemistry of the substitution product is notable, with complete retention of configuration relative to the starting material. nih.gov This stereochemical outcome is attributed to the formation of two distinct β-trimethylsilyl carbocation intermediates that are stabilized by backside participation of the trimethylsilyl group. nih.gov Computational studies have identified three classical 1-(trimethylsilylmethyl)cyclobutyl carbocation energy minima, with a significant energy barrier to interconversion between two of them. nih.gov

Alkyl groups, being weakly electron-donating, play a crucial role in stabilizing adjacent carbocations. libretexts.orglibretexts.org This stabilization arises from two main effects: inductive effects and hyperconjugation. libretexts.orgmasterorganicchemistry.com

Inductive Effects: Alkyl groups are more effective at inductively donating electron density than hydrogen. libretexts.org This donation helps to disperse the positive charge of the carbocation, thereby stabilizing it. libretexts.org The more alkyl groups attached to the carbocation center, the greater the inductive stabilization. libretexts.org

Hyperconjugation: This involves the overlap of the empty p-orbital of the carbocation with adjacent sigma bonds of the alkyl substituents. libretexts.org This overlap allows for the delocalization of the positive charge, leading to increased stability. libretexts.org Consequently, the stability of carbocations generally follows the order: tertiary > secondary > primary > methyl. libretexts.orglibretexts.orglibretexts.org

This stability trend has a direct impact on reaction rates, as the formation of a more stable carbocation intermediate leads to a faster reaction. libretexts.orglibretexts.org However, it's important to note that the presence of electron-withdrawing groups can destabilize carbocations. libretexts.orglibretexts.orglibretexts.org Recent quantum chemical analyses have also highlighted that the destabilization of the parent substrate by steric repulsion between alkyl substituents and the leaving group can be a significant, and sometimes dominant, driving force for the reaction, particularly in solution. ru.nlrsc.org

| Carbocation Type | Number of Alkyl Substituents | Relative Stability | Key Stabilizing Factors |

|---|---|---|---|

| Tertiary (3°) | 3 | Most Stable | Inductive Effect, Hyperconjugation |

| Secondary (2°) | 2 | Intermediate | Inductive Effect, Hyperconjugation |

| Primary (1°) | 1 | Less Stable | Inductive Effect, Hyperconjugation |

| Methyl | 0 | Least Stable | - |

Concerted vs. Stepwise Mechanisms (e.g., SN1/SN2 Continuum)

Trichloroacetimidate-mediated transformations can proceed through either a stepwise or a concerted mechanism, often described as a continuum between the SN1 and SN2 pathways. nih.govsyr.edu

Stepwise (SN1-like): In this pathway, the leaving group departs first, forming a distinct carbocation intermediate, which is then attacked by the nucleophile. quora.com This mechanism is favored when the carbocation is well-stabilized, for instance, by multiple alkyl substituents. libretexts.orgyoutube.com Reactions proceeding through an SN1-type mechanism often lead to racemization if the starting material is chiral. syr.edu

Concerted (SN2-like): In a concerted mechanism, the bond to the nucleophile forms at the same time as the bond to the leaving group breaks, all in a single step without the formation of an intermediate. quora.com This pathway is more likely with less substituted, less stable carbocation precursors. youtube.com SN2-like reactions typically result in an inversion of stereochemistry at the reaction center. nih.gov

The actual mechanism can be a "borderline" case, exhibiting characteristics of both SN1 and SN2 pathways. rsc.org For example, DFT investigations into the hydrolysis of isopropyl chloride, a secondary substrate, suggest a loose-SN2-like mechanism with significant solvent assistance, yet the transition state shows SN1-like character. rsc.org In glycosylation reactions with trichloroacetimidates, cooperative catalysis can promote an SN2-like mechanism, leading to high β-selectivity. nih.gov

Evidence from Isotopic Labeling Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms. numberanalytics.com In the context of trichloroacetimidate chemistry, ¹³C and ¹⁵N labeling studies have been instrumental in understanding the formation of trichloroacetamide (B1219227) byproducts in glycosylation reactions. acs.orgnih.gov

Initial hypotheses suggested that these byproducts formed through an intramolecular rearrangement. nih.gov However, crossover experiments using a mixture of ¹³C- and ¹⁵N-labeled glycosyl trichloroacetimidate donors have unambiguously demonstrated that the formation of anomeric trichloroacetamides occurs primarily through an intermolecular aglycon transfer mechanism. acs.orgnih.gov In this pathway, an unactivated glycosyl trichloroacetimidate donor acts as a nucleophile, attacking an activated donor species. acs.orgnih.gov This process generates a new activated donor and the anomeric trichloroacetamide side product. acs.orgnih.gov These findings have been crucial for developing more efficient glycosylation protocols that minimize the formation of these undesired byproducts. acs.orgresearchgate.net

Role of Catalysts in Mechanistic Diversion and Acceleration

Catalysts are essential for activating the trichloroacetimidate group and play a critical role in determining the reaction pathway and its rate. syr.edunih.gov Lewis acids like boron trifluoride etherate (BF₃·OEt₂) and trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) are commonly used to activate glycosyl trichloroacetimidates. nih.govrsc.orgnumberanalytics.com

The choice of catalyst can lead to different intermediates and reaction pathways. rsc.org For instance, low-temperature NMR studies have shown that BF₃·OEt₂ and TMSOTf can react with a glucosyl trichloroacetimidate to form glucosyl-fluorides and -triflates, respectively, as intermediates. rsc.org A newer catalyst, Tf₂NTMS, has been shown to activate the trichloroacetimidate catalytically without cleaving the glycosidic bond. rsc.org

Furthermore, cooperative catalysis, where the catalyst activates both the donor and the acceptor, has emerged as a powerful strategy. nih.gov For example, a singly protonated phenanthrolinium salt can act as a cooperative catalyst, facilitating the coupling of various nucleophiles with α-glycosyl trichloroacetimidates via an SN2-like mechanism to yield β-selective products. nih.gov In this system, the byproduct trichloroacetamide was found to play a crucial role in accelerating the reaction rate. nih.gov Catalysts work by providing an alternative reaction pathway with a lower activation energy, thus speeding up the reaction without being consumed. youtube.com

Intermolecular Aglycon Transfer Processes in Glycosylation Pathways

Intermolecular aglycon transfer is a significant side reaction in glycosylation reactions that utilize trichloroacetimidate donors. acs.orgnih.gov This process involves the transfer of the aglycon (the non-sugar portion) from one glycosyl donor to another. acs.orgresearchgate.net As confirmed by isotopic labeling studies, the formation of trichloroacetamide byproducts from glycosyl trichloroacetimidates is a result of this intermolecular process, rather than an intramolecular rearrangement. acs.orgnih.govnih.gov

Diverse Applications of Ethyl 2,2,2 Trichloroacetimidate in Organic Synthesis

O-Alkylation Reactions

O-alkylation is a fundamental transformation in organic chemistry, and trichloroacetimidates have emerged as premier reagents for this purpose. They are readily prepared from an alcohol and trichloroacetonitrile (B146778), often with a catalytic amount of base. nih.gov The resulting imidate can then transfer its alkyl group to a nucleophile. A significant advantage of this method is that many of these reactions can proceed without the need for an external catalyst or promoter, avoiding the use of harsh acids or bases that can decompose sensitive substrates. nih.govrsc.org

Esterification Reactions

Trichloroacetimidates provide an efficient pathway for the esterification of carboxylic acids. The reaction often proceeds via a "symbiotic activation" mechanism where the carboxylic acid itself is acidic enough to protonate and activate the imidate, leading to the formation of a carbocation intermediate that is trapped by the carboxylate. nih.gov This approach is particularly valuable for substrates that are incompatible with traditional, more forceful esterification conditions. nih.gov

The 2-(trimethylsilyl)ethyl (TMSE) ester is a valuable protecting group for carboxylic acids because it can be cleaved under mild and specific conditions without affecting other common ester types like benzyl (B1604629) or alkyl esters. mdpi.com The reagent 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate is highly effective for creating these esters. mdpi.comchemrxiv.org

This esterification is typically performed by heating the carboxylic acid with the imidate in a solvent such as toluene. mdpi.com Notably, the reaction requires no external promoter or catalyst. mdpi.comchemrxiv.org The inherent acidity of the carboxylic acid substrate is sufficient to initiate the reaction. mdpi.comchemrxiv.org Mechanistic studies, including deuterium labeling, indicate that the reaction proceeds through a highly stable bridged β-silyl carbocation intermediate, which is then captured by the carboxylate. mdpi.comchemrxiv.org This method generates trichloroacetamide (B1219227) as the only significant byproduct, which is easily removed, resulting in a cleaner reaction profile compared to carbodiimide-based methods. mdpi.com

Table 1: Examples of 2-(Trimethylsilyl)ethyl (TMSE) Ester Formation. chemrxiv.org

Benzyl esters are one of the most common protecting groups for carboxylic acids in organic synthesis. nih.govBenzyl 2,2,2-trichloroacetimidate and its substituted analogues serve as excellent reagents for their formation. nih.govsyr.edu The reactivity of the benzylic trichloroacetimidate (B1259523) is highly dependent on the electronic nature of the substituents on the aromatic ring.

Unsubstituted Benzyl Trichloroacetimidate : This reagent is often unreactive at room temperature but provides the corresponding benzyl ester in good yield upon heating in a solvent like toluene. nih.gov

Electron-Donating Groups : The presence of electron-donating groups (e.g., methoxy, methyl) on the benzyl ring increases the stability of the corresponding carbocation intermediate, thereby enhancing the reactivity of the imidate. Reagents like 4-methoxybenzyl (PMB) 2,2,2-trichloroacetimidate are reactive enough to form esters at room temperature, often in a matter of hours. nih.govresearchgate.net This increased reactivity allows for the esterification of even sterically hindered carboxylic acids in high yields. researchgate.net

Electron-Withdrawing Groups : Conversely, benzylic imidates with electron-withdrawing groups, such as 4-nitrobenzyl 2,2,2-trichloroacetimidate , are generally unreactive under these promoter-free conditions. nih.gov

These catalyst-free methods are advantageous as they proceed under near-neutral conditions, preserving sensitive functional groups within the substrate. nih.govresearchgate.net

Table 2: Synthesis of Benzyl and Substituted Benzyl Esters from 3-Nitrobenzoic Acid. nih.gov

The diphenylmethyl (DPM), or benzhydryl, ester is another useful protecting group. Diphenylmthis compound is an exceptionally effective reagent for this transformation. researchgate.net Due to the high stability of the diphenylmethyl carbocation, these esterifications proceed rapidly and often in nearly quantitative yield at room temperature, without the need for any added catalyst. nih.govresearchgate.net

The mildness of this protocol makes it suitable for a wide variety of substrates, including those with acid- or base-sensitive functionality. researchgate.net A key advantage is its compatibility with chiral centers; for instance, the protection of a carboxylic acid with a highly enolizable α-stereocenter can be accomplished with no detectable racemization. researchgate.net

Etherification Reactions

Protecting hydroxyl groups as ethers is a frequent necessity in multi-step synthesis. uwindsor.cauobaghdad.edu.iq Trichloroacetimidates provide a powerful method for ether formation, offering an alternative to classic protocols like the Williamson ether synthesis, which requires strong bases.

p-Methoxybenzyl (PMB) Ethers : The PMB ether is a widely used protecting group for alcohols because it is stable across a range of conditions but can be readily cleaved oxidatively. sigmaaldrich.comp-Methoxybenzyl 2,2,2-trichloroacetimidate is the standard reagent for this protection. sigmaaldrich.com The reaction is typically promoted by a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH), under mild conditions. tcichemicals.comsynarchive.com This acid-catalyzed approach is compatible with many sensitive functional groups that would not tolerate the basic conditions of other methods. tcichemicals.com

Diphenylmethyl (DPM) Ethers : DPM ethers are also valuable protecting groups, offering flexible deprotection options through either hydrogenation or acidic conditions. nih.gov While the acid-catalyzed reaction of O-diphenylmethyl trichloroacetimidate with alcohols works well, a significant advancement has been the development of a thermal, catalyst-free method. nih.gov Researchers have found that simply heating the alcohol with the DPM imidate in refluxing toluene effectively produces the DPM ether in high yield. nih.gov This represents the first example of a catalyst-free etherification between an alcohol and a trichloroacetimidate. nih.gov This protocol is highly effective for primary, secondary, and even tertiary alcohols and is compatible with numerous acid- and base-sensitive substrates. nih.gov

Table 3: Examples of Diphenylmethyl (DPM) Ether Formation Under Thermal, Catalyst-Free Conditions. nih.gov

Glycosylation Reactions (O-Glycoside Bond Formation)

Glycosyl trichloroacetimidates are widely utilized as effective glycosyl donors in chemical glycosylation reactions. nih.gov These compounds are typically prepared from the corresponding hemiacetals and are activated under mild conditions using catalytic amounts of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), or a Brønsted acid. nih.gov This method's broad applicability has been demonstrated in the synthesis of numerous complex oligosaccharides. nih.gov The high reactivity of trichloroacetimidates, however, can sometimes lead to the formation of an anomeric trichloroacetamide byproduct through an intermolecular aglycon transfer mechanism. nih.govacs.org

Stereoselective Glycosylation Strategies

The stereochemical outcome of glycosylation reactions using trichloroacetimidate donors is a critical aspect of carbohydrate chemistry. The formation of 1,2-cis or 1,2-trans glycosidic linkages is influenced by several factors, including the nature of the protecting groups on the glycosyl donor.

For the synthesis of 1,2-trans-glycosides, the neighboring group participation of an acyl group at the C-2 position of the glycosyl donor is a reliable strategy. nih.govglycoforum.gr.jp The acyl group assists in the departure of the trichloroacetimidate leaving group, leading to the formation of a stable dioxolenium ion intermediate. nih.gov Subsequent attack by the glycosyl acceptor occurs from the opposite face, resulting in the exclusive formation of the 1,2-trans product. nih.gov

Conversely, the stereoselective synthesis of 1,2-cis-glycosides is more challenging due to the absence of a participating neighboring group. glycoforum.gr.jp In these cases, ether-type protecting groups are typically used at the C-2 position. glycoforum.gr.jp The stereoselectivity is then governed by other factors such as the anomeric effect, solvent effects, and the steric hindrance of both the donor and acceptor. For instance, the use of bulky protecting groups at the C-6 position of glucosyl donors can increase α-selectivity. glycoforum.gr.jp

Impact of Protecting Groups and Remote Group Participation on Stereocontrol

Protecting groups in carbohydrate chemistry play a more complex role than simply masking functional groups; they can directly or indirectly influence the stereochemical outcome of glycosylation reactions. nih.gov Beyond the well-established neighboring group participation of C-2 acyl groups for 1,2-trans glycosylation, more distant protecting groups can also exert stereodirecting effects through remote group participation. nih.govbeilstein-journals.org

The participation of acyl groups at positions other than C-2, such as C-4 and C-6, has been investigated to control the anomeric configuration. For example, in the 2-deoxyglycosylation of galactal, a C-4 O-pivaloyl group, which has a high electron density, has been shown to enhance α-selectivity through covalent remote group participation, leading to the formation of a distinctive ring-bridging oxazepine structure. The stereoelectronic properties of these distal protecting groups can influence the stability of key reaction intermediates, such as oxocarbenium ions, thereby directing the stereochemical pathway of the glycosylation. mdpi.com

The nature of the protecting group itself is crucial. Electron-withdrawing protecting groups can destabilize oxocarbenium-type intermediates that favor non-selective SN1-like mechanisms, thereby promoting more stereoselective SN2-like pathways. mdpi.com Conversely, electron-rich protecting groups can stabilize dioxolenium-type intermediates, which has been correlated with enhanced α-selectivity. mdpi.com However, neighboring group participation from a C-2 acyl group generally takes precedence over remote group participation. mdpi.com

Interactive Table: Influence of Protecting Groups on Glycosylation Stereoselectivity

| Donor Protecting Group | Position | Effect on Stereoselectivity | Mechanism |

| Acyl (e.g., Acetyl, Benzoyl) | C-2 | Favors 1,2-trans products | Neighboring Group Participation |

| Ether (e.g., Benzyl) | C-2 | Generally leads to 1,2-cis products | Non-participating |

| Pivaloyl | C-4 | Enhanced α-selectivity in 2-deoxyglycosylation | Remote Group Participation |

| Bulky Silyl (B83357) Ethers (e.g., TBDPS) | C-6 | Increased α-selectivity | Steric Hindrance |

Catalytic Systems in Glycosylation (e.g., Palladium Complexes, Thiouracil)

Various catalytic systems have been developed to promote and control the stereoselectivity of glycosylation reactions involving trichloroacetimidate donors.

Palladium Complexes: Cationic palladium(II) complexes, such as Pd(CH₃CN)₄(BF₄)₂, have been employed as efficient activators for glycosyl trichloroacetimidates. nih.gov This catalytic system allows for the formation of a variety of disaccharides and glycopeptides under mild conditions with low catalyst loading. nih.gov Notably, this palladium catalysis can direct β-glucosylation even in the absence of traditional neighboring group participation. nih.gov Palladium(II) catalysts have also been utilized in the rearrangement of glycal trichloroacetimidates for the stereoselective synthesis of glycosyl ureas. epa.gov

Thiouracil: Thiouracil has been identified as a simple, inexpensive, and effective organocatalyst for α-selective glycosylation with galactals at very low catalyst loadings (as low as 0.1 mol%). nih.govresearchgate.net It is proposed that thiouracil acts as a Brønsted acid/base catalyst rather than through a double hydrogen-bonding mechanism. nih.gov This method is applicable to the synthesis of 2-deoxyglycosides, glycoconjugates, and 1,1′-linked trehalose-type sugars. nih.gov Mechanistic studies suggest that in some cases, the reaction proceeds via an SN2-like substitution on the protonated electrophile. researchgate.net

Interactive Table: Catalytic Systems for Trichloroacetimidate Glycosylation

| Catalyst | Type | Key Features | Typical Stereoselectivity |

| Pd(CH₃CN)₄(BF₄)₂ | Palladium(II) Complex | Mild conditions, low catalyst loading | β-selective (even without C-2 participation) |

| Thiouracil | Organocatalyst | Inexpensive, low catalyst loading, Brønsted acid/base mechanism | α-selective with galactals |

N-Alkylation Reactions

Trichloroacetimidates, including this compound, are excellent alkylating agents when activated by a catalytic amount of a Brønsted or Lewis acid. syr.edu This reactivity has been harnessed for various N-alkylation reactions.

Alkylation of Amines (e.g., Anilines, Sulfonamides)

Trichloroacetimidates have been successfully used for the N-alkylation of various amines. For instance, they can be employed in the synthesis of pyrroloindoline-based natural products through the displacement of a C3a-trichloroacetimidate with nitrogen nucleophiles in the presence of a Lewis acid catalyst. syr.edu

A notable application is the intermolecular alkylation of sulfonamides with trichloroacetimidates. nih.govorganic-chemistry.org This transformation can be achieved under thermal conditions in refluxing toluene without the need for an external acid, base, or transition metal catalyst. nih.govorganic-chemistry.org The reaction is particularly effective with unsubstituted sulfonamides, as N-substituted sulfonamides show reduced reactivity due to steric hindrance. organic-chemistry.org For this reaction to proceed efficiently, the trichloroacetimidate alkylating agent should be a precursor to a stable carbocation, suggesting an SN1-type reaction pathway. organic-chemistry.org

Interactive Table: N-Alkylation of Sulfonamides with Trichloroacetimidates

| Sulfonamide Substrate | Trichloroacetimidate Type | Reaction Conditions | Key Finding |

| Unsubstituted | Stable carbocation precursor | Refluxing toluene | Good to excellent yields |

| N-Alkyl substituted | Stable carbocation precursor | Refluxing toluene | Lower yields due to steric hindrance |

N-Glycosylation

The formation of N-glycosidic bonds is another important application of glycosyl trichloroacetimidates. A cooperative catalytic system using a singly protonated form of phenanthroline has been developed for the N-glycosylation of aromatic amines with α-glycosyl trichloroacetimidate donors. nih.gov This method provides access to N-glycosides in good yields with high levels of β-selectivity, likely proceeding through an SN2-like mechanism. nih.gov

Overman Rearrangement and Allylic Amination

The Overman rearrangement is a powerful and reliable method for converting allylic alcohols into allylic amines, a transformation of significant value in the synthesis of natural products and pharmaceuticals. organic-chemistry.orgwikipedia.org This reaction proceeds through the formation of an intermediate allylic trichloroacetimidate, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. organic-chemistry.orgwikipedia.orgnrochemistry.com This process results in a clean 1,3-transposition of the alcohol and amine functionalities. organic-chemistry.org

The mechanism begins with the deprotonation of an allylic alcohol, which then adds to trichloroacetonitrile to form the key allylic trichloroacetimidate intermediate. organic-chemistry.orgnrochemistry.com This intermediate can then rearrange thermally or through catalysis by transition metals such as palladium(II) or mercury(II) salts. organic-chemistry.orgwikipedia.org The rearrangement is a suprafacial, concerted process that proceeds through a highly ordered, six-membered chair-like transition state, similar to the Claisen rearrangement. organic-chemistry.orgnrochemistry.com This high degree of order often translates to excellent stereoselectivity. The thermodynamic driving force of the reaction is the formation of a stable trichloroacetamide, rendering the rearrangement effectively irreversible. nrochemistry.comyoutube.com The resulting trichloroacetamide can be readily hydrolyzed under basic conditions to yield the desired allylic amine. nrochemistry.comyoutube.com

Beyond the classic rearrangement, allylic trichloroacetimidates are also used as electrophiles in rhodium-catalyzed allylic amination reactions with unactivated aromatic amines. acs.orgorganic-chemistry.org These reactions can produce branched N-arylamines with high yield and regioselectivity. acs.orgorganic-chemistry.org

Table 1: Example of Overman Rearrangement for Allylic Amination

| Step | Compound Type | Structure | Description |

| 1 | Starting Material: Allylic Alcohol | R-CH(OH)-CH=CH₂ | The readily available starting material. |

| 2 | Intermediate: Allylic Trichloroacetimidate | R-CH(OC(=NH)CCl₃)-CH=CH₂ | Formed by reaction with trichloroacetonitrile. |

| 3 | Product: Allylic Trichloroacetamide | R-CH(NHC(=O)CCl₃)-CH=CH₂ (after rearrangement) | The product of the organic-chemistry.orgorganic-chemistry.org-sigmatropic shift. |

| 4 | Final Product: Allylic Amine | R-CH(NH₂)-CH=CH₂ | Obtained after hydrolysis of the trichloroacetamide. |

N-Alkylation of Heterocycles (e.g., Pyrazoles)

Trichloroacetimidates, including this compound, have emerged as effective electrophiles for the N-alkylation of pyrazoles. mdpi.comsemanticscholar.org This methodology provides a valuable alternative to traditional N-alkylation techniques that often necessitate strong bases or high temperatures. mdpi.comresearchgate.net The reaction is typically facilitated by a Brønsted acid catalyst, with camphorsulfonic acid (CSA) being identified as particularly effective. mdpi.comsemanticscholar.org

Initial studies exploring promoter-free conditions by heating a pyrazole with a trichloroacetimidate showed only trace amounts of the desired product. semanticscholar.org The introduction of an acid catalyst was found to be crucial for achieving high yields. semanticscholar.org The scope of the reaction is broad, with benzylic, phenethyl, and benzhydryl trichloroacetimidates all providing the corresponding N-alkyl pyrazole products in moderate to good yields. mdpi.comresearchgate.net

A key aspect of this reaction is its regioselectivity when using unsymmetrical pyrazoles. In such cases, a mixture of the two possible regioisomers is typically formed. The product distribution is primarily controlled by steric factors, with the alkyl group preferentially adding to the less sterically hindered nitrogen atom. mdpi.comresearchgate.net For example, the alkylation of 3-methyl-5-phenyl-1H-pyrazole with phenethyl trichloroacetimidate yields a 2.5:1 ratio of the two possible regioisomers. mdpi.com

Table 2: Optimization of Pyrazole N-Alkylation Conditions

| Entry | Catalyst (20 mol%) | Solvent | Time (h) | Yield (%) |

| 1 | None | 1,2-DCE | 24 | Trace |

| 2 | TMSOTf | 1,2-DCE | 24 | 45 |

| 3 | BF₃·OEt₂ | 1,2-DCE | 24 | 64 |

| 4 | Sc(OTf)₃ | 1,2-DCE | 24 | 20 |

| 5 | CSA | 1,2-DCE | 24 | 77 |

| 6 | CSA | Toluene | 24 | 55 |

| 7 | CSA | CH₃CN | 24 | 45 |

| 8 | CSA | 1,2-DCE | 4 | 71 |

Data sourced from research on the acid-catalyzed N-alkylation of 4-chloropyrazole with phenethyl trichloroacetimidate. semanticscholar.org

Table 3: Scope of Trichloroacetimidates in N-Alkylation of 4-Chloropyrazole

| Entry | Imidate Electrophile | Product | Yield (%) |

| 1 | Phenethyl trichloroacetimidate | 4-Chloro-1-phenethyl-1H-pyrazole | 71 |

| 2 | 1-(4-Methoxyphenyl)ethyl trichloroacetimidate | 4-Chloro-1-[1-(4-methoxyphenyl)ethyl]-1H-pyrazole | 71 |

| 3 | 1-(Naphthalen-2-yl)ethyl trichloroacetimidate | 4-Chloro-1-[1-(naphthalen-2-yl)ethyl]-1H-pyrazole | 67 |

| 4 | Benzhydryl trichloroacetimidate | 1-(Benzhydryl)-4-chloro-1H-pyrazole | 88 |

Reactions performed with 20 mol% CSA in 1,2-DCE at reflux for 4 hours. semanticscholar.org

C-C Bond Formation Reactions

This compound and related imidates are highly effective reagents for constructing carbon-carbon bonds. When activated by an acid catalyst, they function as potent electrophiles capable of reacting with a variety of carbon-based nucleophiles.

Friedel-Crafts Alkylation Analogues

Trichloroacetimidates are excellent alkylating agents in reactions analogous to the classic Friedel-Crafts alkylation. syr.edu When activated by a catalytic amount of a Brønsted or Lewis acid, they can alkylate electron-rich aromatic systems like indoles. syr.edunih.govnih.gov This method is particularly useful for attaching substituents to the indole heterocycle, a common scaffold in medicinal chemistry. nih.gov The reactions generally perform best when either the indole or the imidate possesses electron-withdrawing groups, which helps to prevent undesirable polyalkylation. nih.gov Lewis acids such as TMSOTf have been found to be particularly effective catalysts for these transformations. nih.gov

Allylation with Organostannanes

A notable application of trichloroacetimidates in C-C bond formation is their reaction with organostannanes. Specifically, diarylmethyl trichloroacetimidates can react with allyltributylstannane under simple thermal conditions to achieve allylation. nih.gov This transformation is significant because it proceeds without the need for a strong base, transition metal catalyst, or any Brønsted or Lewis acid promoter. nih.govnih.gov The reaction involves heating the trichloroacetimidate with the allyltributylstannane, resulting in the substitution of the imidate group with an allyl group. nih.gov

The reaction shows the best conversions with electron-rich benzylic trichloroacetimidate systems, where excellent yields can be obtained by simply refluxing the reactants in a solvent like nitromethane. nih.gov This promoter-free displacement offers a mild alternative to other C-C bond-forming methods that rely on harsher reagents, thereby expanding functional group compatibility.

Table 4: Thermal Allylation of Benzylic Trichloroacetimidates with Allyltributylstannane

| Entry | Trichloroacetimidate Substrate | Solvent | Yield (%) |

| 1 | Diphenylmethyl trichloroacetimidate | Nitromethane | 94 |

| 2 | Bis(4-methoxyphenyl)methyl trichloroacetimidate | Nitromethane | 99 |

| 3 | (4-Chlorophenyl)(phenyl)methyl trichloroacetimidate | Nitromethane | 62 |

| 4 | (4-(Trifluoromethyl)phenyl)(phenyl)methyl trichloroacetimidate | Nitromethane | 25 |

| 5 | 1-Phenylethyl trichloroacetimidate | Nitromethane | 13 |

Data reflects yields from thermal reactions with allyltributylstannane.

Dialkylation of Indoles to 3,3-Disubstituted Indolenines

Trichloroacetimidates serve as effective electrophiles for the direct dialkylation of 2-substituted indoles to produce 3,3-disubstituted indolenines. nih.govnih.govmdpi.com This transformation is efficiently promoted by the Lewis acid trimethylsilyl trifluoromethanesulfonate (TMSOTf). nih.govnih.gov The method provides rapid and direct access to complex indolenine structures, which are valuable precursors and core motifs in numerous natural products and medicinally relevant molecules. nih.govnih.govresearchgate.net

This approach is a significant alternative to methods that depend on transition-metal catalysis or the use of strong bases. nih.govnih.gov A notable advantage is its applicability to a range of substrates, including electron-poor indoles, which can be challenging to alkylate using other methods. nih.gov The resulting 3,3-dialkyl indolenines can be further transformed into spiroindoline systems, which are considered privileged scaffolds in medicinal chemistry. nih.govnih.gov

Table 5: TMSOTf-Catalyzed Dialkylation of Indoles with Allyl Trichloroacetimidate

| Entry | Indole Substrate | Product Yield (%) |

| 1 | 2-Methylindole | 80 |

| 2 | 2-Methyl-5-nitroindole | 94 |

| 3 | 2-Methyl-5-methoxyindole | 60 |

| 4 | 2-Phenylindole | 45 |

Reactions performed with allyl trichloroacetimidate and TMSOTf in 1,2-DCE. nih.gov

Asymmetric Trifluoromethoxylation of Allylic Substrates

A groundbreaking application of allylic trichloroacetimidates is in the first examples of asymmetric allylic trifluoromethoxylation. chinesechemsoc.orgchinesechemsoc.org This reaction is catalyzed by a rhodium/diene complex and allows for the synthesis of chiral trifluoromethoxylated allylic compounds in good yields (52%–97%) and with high enantiomeric excess (up to 97% ee). chinesechemsoc.org

The process operates via a dynamic kinetic asymmetric transformation, which enables the use of racemic allylic trichloroacetimidates as the starting substrates. chinesechemsoc.orgchinesechemsoc.org The presence of the allylic group in the final products allows for their subsequent conversion into a wide variety of other optically active trifluoromethylated molecules that are otherwise difficult to synthesize. chinesechemsoc.orgchinesechemsoc.org Density functional theory (DFT) calculations suggest that the crucial C–OCF₃ bond formation occurs through an outer-sphere nucleophilic attack mechanism. chinesechemsoc.org This rhodium-catalyzed method provides a powerful tool for accessing valuable allylic-OCF₃ motifs with excellent stereocontrol. chinesechemsoc.org

Strategic Role in Protecting Group Chemistry

Activation of Hydroxyl Groups for Functionalization

Ethyl 2,2,2-trichloroacetimidate is a powerful reagent for the protection of hydroxyl groups as ethyl ethers. The core of its function lies in the activation of alcohols, converting them into a form that is ready for functionalization. Trichloroacetimidates are recognized as excellent alkylating agents, typically activated by a catalytic amount of a Brønsted or Lewis acid. acs.orgsyr.edu The general mechanism involves the protonation of the imidate nitrogen, which transforms the trichloroacetimidate (B1259523) into a highly effective leaving group, trichloroacetamide (B1219227). researchgate.net This departure facilitates the formation of a carbocation or, more commonly in the context of glycosylation, an oxocarbenium ion, which is then readily attacked by the hydroxyl group of the acceptor molecule. rsc.orgacs.org

The reaction proceeds as follows: an alcohol reacts with this compound in the presence of an acid catalyst to form the corresponding ether and trichloroacetamide as the sole byproduct, which is inert and easily removed. syr.edu This method is not limited to simple ethyl ethers; a wide range of alcohols can be converted into their corresponding trichloroacetimidates and subsequently used to protect other hydroxyl-containing molecules. For instance, benzyl (B1604629), p-methoxybenzyl (PMB), allyl, and tert-butyl trichloroacetimidates are commonly used to install their respective protecting groups on alcohols. sigmaaldrich.comthieme-connect.com

Research has shown that many of these alkylation reactions can proceed under remarkably mild conditions. acs.org In some cases, particularly with more reactive trichloroacetimidates like the diphenylmethyl (DPM) derivative, the reaction can even occur under thermal conditions without the need for any acid catalyst. nih.gov Similarly, certain carboxylic acids are acidic enough to promote esterification with trichloroacetimidates without an external catalyst. researchgate.netmdpi.comchemrxiv.orgresearchgate.netresearchgate.net This inherent reactivity, combined with the mild activation conditions, makes the trichloroacetimidate method a versatile tool for activating hydroxyl groups for a wide range of functionalizations, most notably in the synthesis of complex oligosaccharides and natural products. rsc.orgrsc.org

| Alkyl Group (R) | Trichloroacetimidate Reagent | Typical Catalyst | Resulting Protected Ether | Reference |

|---|---|---|---|---|

| Ethyl | This compound | TMSOTf, BF₃·OEt₂ | Ethyl Ether | acs.orgsyr.edu |

| Benzyl (Bn) | Benzyl 2,2,2-trichloroacetimidate | TfOH, TMSOTf | Benzyl Ether | rsc.org |

| p-Methoxybenzyl (PMB) | p-Methoxybenzyl 2,2,2-trichloroacetimidate | TfOH, TMSOTf | PMB Ether | sigmaaldrich.comthieme-connect.com |

| tert-Butyl (t-Bu) | tert-Butyl 2,2,2-trichloroacetimidate | TMSOTf, BF₃·OEt₂ | tert-Butyl Ether | thieme-connect.comenamine.net |

| Allyl | Allyl 2,2,2-trichloroacetimidate | Acid Catalyst | Allyl Ether | sigmaaldrich.comthieme-connect.com |

| Diphenylmethyl (DPM) | O-Diphenylmethyl trichloroacetimidate | None (Thermal) | DPM Ether | nih.gov |

Orthogonal Deprotection Strategies for Derived Functional Groups

A cornerstone of modern synthetic chemistry is the concept of orthogonal protection, which allows for the selective removal of one protecting group in the presence of others. uchicago.edu The trichloroacetimidate-derived protecting groups offer significant advantages in this regard. The resulting ether linkage can be cleaved under conditions that leave many other common protecting groups intact.

The trichloroacetimidate group itself, when used as a temporary protection for a hydroxyl function, can be removed under mild acidic, basic, or even neutral conditions. thieme-connect.com For example, ethers formed from trichloroacetimidates can be cleaved by mild acid hydrolysis. This contrasts with the conditions required to remove other protecting groups, enabling selective deprotection.

Crucially, the trichloroacetimidate protecting group demonstrates excellent orthogonal stability with two of the most widely used protecting groups in organic synthesis: the acetate (B1210297) and the tert-butyldimethylsilyl (TBS) ether. thieme-connect.com

Versus Acetate: The trichloroacetimidate group is stable to the basic conditions (e.g., K₂CO₃/MeOH) used to cleave acetate esters. thieme-connect.com

Versus TBS Ether: Conversely, the TBS ether can be selectively cleaved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) without affecting the trichloroacetimidate group. The trichloroacetimidate group can then be removed under mild acidic conditions which would typically leave the TBS group untouched, although strong acidic conditions can cleave silyl (B83357) ethers. thieme-connect.comthieme-connect.de

This orthogonality allows for intricate synthetic pathways where different hydroxyl groups within the same molecule can be selectively unmasked for subsequent reactions. This is particularly valuable in the synthesis of complex carbohydrates, where numerous hydroxyl groups with similar reactivity must be differentiated. thieme-connect.com Other protecting groups like the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by base, and the benzyloxycarbonyl (Cbz) group, removed by hydrogenolysis, also fit into orthogonal schemes with trichloroacetimidate-derived ethers. thieme-connect.detcichemicals.com

| Protecting Group | Typical Deprotection Reagent | Effect on R-O-TCA | Effect on Other Group | Reference |

|---|---|---|---|---|

| Acetate (Ac) | K₂CO₃, MeOH (Base) | Stable | Cleaved | thieme-connect.comvanderbilt.edu |

| tert-Butyldimethylsilyl (TBS) | TBAF (Fluoride) | Stable | Cleaved | thieme-connect.comthieme-connect.de |

| Trichloroacetimidate (TCA) | Mild Acid (e.g., HCl/MeOH) | Cleaved | Stable (e.g., TBS) | thieme-connect.com |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Piperidine (Base) | Stable | Cleaved | thieme-connect.de |

| Benzyloxycarbonyl (Cbz) | H₂, Pd/C (Hydrogenolysis) | Stable | Cleaved | tcichemicals.com |

Compatibility with Acid-Sensitive and Base-Sensitive Substrates

The mildness of the conditions required for both the formation and cleavage of trichloroacetimidate-derived ethers makes this methodology highly compatible with substrates containing sensitive functional groups. researchgate.netnih.gov Many synthetic transformations require harsh acidic or basic conditions that can lead to the decomposition of delicate molecules or the cleavage of other protecting groups. nih.gov The trichloroacetimidate method often circumvents these issues.

Compatibility with Acid-Sensitive Groups: The activation of trichloroacetimidates can be achieved with very weak Lewis or Brønsted acids, often in catalytic amounts. acs.org This allows for the protection of alcohols in molecules containing acid-labile functionalities such as acetals (e.g., isopropylidene ketals) or tert-butoxycarbonyl (Boc) groups, which would be cleaved by stronger acids. researchgate.netrsc.org For example, the benzylation of hydroxyl groups using benzyl trichloroacetimidate proceeds efficiently under conditions that leave acid-sensitive acetal (B89532) protecting groups completely intact. rsc.org

Compatibility with Base-Sensitive Groups: The reaction conditions for trichloroacetimidate activation are typically acidic or neutral, thus avoiding the use of strong bases. This is advantageous when working with substrates that possess base-labile groups, such as esters or certain silyl ethers. nih.gov Furthermore, while the byproduct trichloroacetamide has a pKa of around 11.2, the reaction medium is not strongly basic. nih.gov Even in derivatization reactions of phosphonic acids, which can be sensitive, benzyl trichloroacetimidate was shown to work efficiently under neutral or slightly acidic conditions, in contrast to traditional methods requiring strong bases. nih.gov This compatibility is critical in the total synthesis of complex natural products, where multiple protecting groups and sensitive functionalities must coexist throughout numerous synthetic steps. sigmaaldrich.com

Applications in the Synthesis of Complex Molecules and Natural Products

Modular Synthesis of Carbohydrates and Glycoconjugates

The trichloroacetimidate (B1259523) method is a cornerstone of modern glycosylation chemistry, enabling the modular synthesis of complex carbohydrates and glycoconjugates. While various trichloroacetimidate donors are employed, the underlying principle involves the activation of the trichloroacetimidate group of a glycosyl donor by a Lewis acid. This generates a reactive oxocarbenium ion intermediate, which is then trapped by a glycosyl acceptor (an alcohol) to form a glycosidic bond.

This method offers several advantages for carbohydrate synthesis:

High Reactivity: Trichloroacetimidates are highly reactive glycosyl donors, allowing for efficient glycosylation reactions.

Stereocontrol: The stereochemical outcome of the glycosylation can often be controlled by the choice of solvent, temperature, and the nature of the protecting groups on the glycosyl donor.

Broad Applicability: The method is compatible with a wide range of carbohydrate building blocks and complex aglycones, making it suitable for the synthesis of diverse glycoconjugates.

Recent advancements in this field include the development of programmable one-pot strategies for the synthesis of complex glycans. nih.gov For instance, a hexasaccharide was synthesized using a one-pot strategy by carefully controlling the reactivity of the glycosyl donor and acceptor. nih.gov Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, have also become powerful tools for the large-scale synthesis of oligosaccharides and glycoproteins. nih.gov

Total Synthesis of Natural Products

Ethyl 2,2,2-trichloroacetimidate and related trichloroacetimidates have been instrumental in the total synthesis of numerous complex natural products.

Securinine (B1681715): In the synthesis of the fused-ring alkaloid securinine, allyl trichloroacetimidate was used to prepare an allyl propargyl ether intermediate. sigmaaldrich.com Other synthetic strategies towards securinine and its analogs, like allosecurinine, have involved key steps such as intramolecular aza-Michael additions and 1,2-amine shifts. nih.gov Some syntheses have employed Rh-initiated O-H insertion/Claisen rearrangement sequences. johnwoodgroup.com

Laurencin (B1674560): The formal synthesis of the oxocene natural product Laurencin has also utilized allyl trichloroacetimidate. sigmaaldrich.com The total synthesis of laureatin and isolaureatin, related natural products, was built upon an advanced intermediate from the laurencin synthesis, showcasing a modular approach to this family of compounds. organic-chemistry.org

Bryostatin (B1237437) Intermediates: 4-Methoxybenzyl trichloroacetimidate has been applied in independent syntheses of intermediates for bryostatin, a complex marine natural product with potent biological activity. sigmaaldrich.com The design and synthesis of simplified, more accessible bryostatin analogs that retain the key functional features for protein kinase C (PKC) binding is an active area of research. nih.govnih.gov

Vancomycin (B549263): While direct use of this compound in vancomycin synthesis is less common, the principles of activating hydroxyl groups are central. The total synthesis of vancomycin and its analogs is a monumental challenge in organic chemistry. nih.govresearchgate.net Recent "next-generation" syntheses have focused on creating analogs with modified binding pockets to combat antibiotic resistance. nih.gov These complex syntheses often involve numerous steps, including challenging macrolactamizations and atroposelective installations of biaryl axes. nih.govnih.gov Modifications to the vancomycin scaffold, such as the synthesis of amphiphilic derivatives, aim to overcome resistance in both Gram-positive and Gram-negative bacteria. researchgate.net

Access to Biologically Active Compounds and Pharmacophores

This compound serves as a key reagent in the synthesis of various heterocyclic scaffolds that form the core of many biologically active compounds.

The pyrroloindoline core is a prevalent structural motif in a large number of natural products, many of which exhibit significant biological activities, including cholinesterase inhibition. nih.gov Trichloroacetimidates can be used as electrophilic alkylating agents to directly form the pyrroloindoline ring system from tryptamine (B22526) derivatives. nih.gov This method provides a flexible route to highly functionalized pyrroloindolines, requiring only a catalytic amount of a Lewis acid. nih.gov A diversity-oriented approach using a trichloroacetimidate leaving group at the C3a position allows for the rapid incorporation of various nucleophiles (anilines, alcohols, thiols, and carbon nucleophiles), as demonstrated in the synthesis of arundinine and a formal synthesis of psychotriasine. syr.edunih.gov This strategy highlights the utility of trichloroacetimidates in building molecular complexity and accessing diverse chemical space. syr.edunih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |

| Tryptamine Derivatives | Trichloroacetimidate Electrophiles | Lewis Acid | Pyrroloindolines | Moderate to Excellent nih.gov |

| C3a-Trichloroacetimidate Pyrroloindoline | Anilines, Alcohols, Thiols, Carbon Nucleophiles | Lewis Acid | Functionalized Pyrroloindolines | Not specified nih.gov |

The communesin alkaloids are a family of structurally complex natural products with a caged-polycyclic framework. nih.gov Synthetic efforts towards the communesin ring system have utilized trichloroacetimidates. For example, a methodology was developed for the synthesis of the tetracyclic core of communesins through the alkylation of substituted indoles with trichloroacetimidates in the presence of a Lewis acid catalyst. syr.edu More broadly, the synthesis of these alkaloids has inspired the development of novel synthetic strategies, including diazene-directed convergent assembly and biomimetic aminal reorganizations to construct the heptacyclic core. mit.edumit.edu These approaches allow for modularity, enabling the synthesis of various members of the communesin family. mit.edumit.edu

Spiroindoline and indolenine scaffolds are important pharmacophores found in a variety of biologically active molecules. Trichloroacetimidates have been employed in synthetic protocols to access 3,3'-disubstituted indolenines. syr.edu The synthesis of spiro[indoline-3,2′-thiazolidine]-2,4′-diones, which have shown antileukemic activity, has been achieved through the cyclocondensation of isatin-3-imines with α-mercaptoacids. researchgate.net Furthermore, [3+2] cycloaddition reactions of azomethine ylides with 3-phenacylideneoxindoline-2-ones have been developed to produce polysubstituted spiro[indoline-3,3′-pyrrolidines], some of which exhibit cytotoxicity towards cancer cells. rsc.org

| Reaction Type | Reactants | Product | Biological Activity |

| Cyclocondensation | Isatin-3-imines, α-mercaptoacids | Spiro[indoline-3,2′-thiazolidine]-2,4′-diones | Antileukemic researchgate.net |

| [3+2] Cycloaddition | Azomethine ylides, 3-phenacylideneoxindoline-2-ones | Spiro[indoline-3,3′-pyrrolidines] | Cytotoxicity towards cancer cells rsc.org |

The introduction of a trifluoromethoxy group (OCF3) can significantly alter the biological properties of a molecule. While direct applications of this compound for trifluoromethoxylation are not widely reported, the broader class of trichloroacetimidate reagents is relevant to the synthesis of fluorinated molecules. For example, the synthesis of fluorinated probes for protein kinase C (PKC) has been accomplished using related methodologies. sigmaaldrich.com

Advanced Analytical and Computational Investigations

Spectroscopic Monitoring of Reactions (e.g., NMR Studies)

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the real-time monitoring of reactions involving trichloroacetimidates and for characterizing the intricate pathways they undergo. These studies have been pivotal in understanding key transformations like glycosylation and rearrangement reactions.

In the context of glycosylation, where trichloroacetimidate (B1259523) donors are frequently used, NMR studies have been crucial for elucidating reaction mechanisms. For instance, crossover experiments using a combination of ¹³C- and ¹⁵N-labeled glycosyl trichloroacetimidate donors have been monitored by NMR to probe the formation of anomeric trichloroacetamide (B1219227) side products. nih.govacs.orgacs.org These studies have unequivocally demonstrated that the formation of these side products often occurs not through a simple intramolecular rearrangement, but via an intermolecular aglycon transfer mechanism. nih.govacs.orgacs.org The analysis of ¹³C and ¹⁵N NMR spectra, including the observation of one-bond ¹³C–¹⁵N coupling constants, provides direct evidence for the intermolecular pathway. nih.gov

Advanced NMR techniques such as Exchange NMR Spectroscopy (EXSY) are also employed to detect and characterize fleeting reaction intermediates that exist in rapid equilibrium. ru.nl These methods allow for the study of species like β-glycosyl triflates and dioxanium ions, which are often present in low concentrations but are critical in determining the reaction's outcome. ru.nl By monitoring the exchange kinetics, researchers can gain quantitative data to unravel the formation mechanisms of these reactive intermediates. ru.nl Low-temperature in-situ NMR spectroscopy is another powerful tool for observing and characterizing unstable intermediates, such as glycosyl triflates and sulfonium (B1226848) ions, that form during the activation of trichloroacetimidate donors. researchgate.net

Furthermore, ¹H NMR is routinely used to determine the yield and stereoselectivity of reactions. beilstein-journals.orgnih.gov For example, in the gold(I)-catalyzed Overman rearrangement of allylic trichloroacetimidates, the yield of the resulting allylic trichloroacetamides can be precisely determined by ¹H NMR using an internal standard. beilstein-journals.org Similarly, the α/β anomeric ratio in glycosylation reactions is frequently quantified by analyzing the integral of characteristic signals in the ¹H NMR spectrum. nih.gov

| NMR Technique | Application in Trichloroacetimidate Chemistry | Key Findings/Insights | References |

| ¹³C/¹⁵N Isotopic Labeling | Elucidating the mechanism of trichloroacetamide side product formation in glycosylation. | Revealed an intermolecular aglycon transfer mechanism rather than an intramolecular rearrangement. | nih.govacs.orgacs.org |

| Exchange NMR (EXSY, CEST) | Detection and characterization of low-population, rapidly equilibrating reaction intermediates. | Enabled the study of transient species like β-glycosyl triflates and dioxanium ions, providing kinetic data on their formation. | ru.nl |

| Low-Temperature NMR | In-situ monitoring and structural confirmation of unstable intermediates. | Allowed for the direct observation of intermediates formed during promoter activation of glycosyl donors. | researchgate.net |

| ¹H NMR | Quantification of reaction yield and stereoselectivity (e.g., α/β ratios). | Used to determine product yields in Overman rearrangements and the stereochemical outcome of glycosylation reactions. | beilstein-journals.orgnih.gov |

Theoretical and Computational Chemistry Approaches

Alongside experimental studies, theoretical and computational chemistry has emerged as a powerful tool for investigating the mechanisms of reactions involving trichloroacetimidates. These approaches provide a molecular-level understanding of reaction pathways, transition states, and the stability of intermediates that are often difficult to study experimentally.

Density Functional Theory (DFT) is a widely used computational method to explore the potential energy surfaces of chemical reactions. It has been successfully applied to elucidate the mechanisms of several key transformations involving trichloroacetimidates.

One prominent example is the palladium(II)-catalyzed asymmetric Overman rearrangement. wikipedia.org A detailed kinetic analysis combined with DFT calculations (specifically using the B3LYP functional) helped to support a cyclization-induced rearrangement mechanism. nih.gov These computational studies focused on the C-N bond-forming step, which was identified as the enantiodetermining step of the catalytic cycle. nih.gov By modeling the transition states, researchers developed a model for enantioinduction where the planar chirality of the catalyst dictates the stereochemical outcome. nih.gov

DFT calculations have also been instrumental in understanding remote acyl group participation during glycosylation reactions using trichloroacetimidate donors. rsc.org By collecting NMR data on trapped participation intermediates and using that data to inform DFT calculations, researchers can build models of the most likely participating conformations. rsc.org This combined experimental and computational approach helps predict the potential for remote participation from different positions on the glycosyl donor, offering a deeper understanding of factors that control stereoselectivity. rsc.org In studies of self-promoted N-glycosylations, computational investigations have supported a mechanism initiated by proton transfer, followed by the collapse of an ion pair in an SN1-like fashion to form an oxocarbenium-like intermediate. researchgate.net

Many reactions involving trichloroacetimidates proceed through cationic intermediates, such as oxocarbenium ions or other carbocations. syr.edunumberanalytics.com The structure and stability of these intermediates are paramount as they directly influence the reaction rate and stereochemistry. Computational modeling provides critical insights into these transient species.

In the rearrangement of benzylic trichloroacetimidates, the observation of racemization suggested a cationic pathway involving an ionization-recombination mechanism rather than a concerted process. nih.gov This hypothesis is supported by the fact that the reaction works for hindered tertiary trichloroacetimidates, which can form relatively stable carbocations. nih.gov Computational models can be used to analyze the stability of these benzylic carbocations and the ion pairs they form, helping to rationalize the experimental outcomes. syr.edunih.gov

In the context of glycosylation, the mechanism is often described as lying on a continuum between SN1 and SN2 pathways. nih.gov The formation of a glycosyl oxocarbenium ion is a hallmark of the SN1-type mechanism. numberanalytics.com Computational studies help to model the structure of this key intermediate and assess its stability as influenced by the solvent and the protecting groups on the sugar ring. Cation clock reactions, which are designed to probe the lifetime of intermediates, can be paired with computational models to better place a specific glycosylation reaction on the SN1-SN2 continuum. nih.gov These models are crucial for rationalizing and predicting the α- or β-selectivity of a given glycosylation reaction. nih.govnumberanalytics.com

| Computational Method | Focus of Investigation | Insights Gained | References |

| DFT (B3LYP) | Palladium-catalyzed Overman Rearrangement | Supported a cyclization-induced mechanism; modeled the enantiodetermining C-N bond formation step. | nih.gov |

| DFT & NMR Data Integration | Remote acyl group participation in glycosylation | Modeled participating conformations to predict the likelihood of remote participation from various positions on the donor. | rsc.org |

| Cationic Pathway Analysis | Rearrangement of benzylic trichloroacetimidates | Supported an ionization-recombination mechanism by analyzing the stability of benzylic carbocation intermediates. | syr.edunih.gov |

| Oxocarbenium Ion Modeling | Glycosylation reaction mechanisms | Helped to understand the structure, stability, and stereochemical influence of the key oxocarbenium ion intermediate. | numberanalytics.comnih.gov |

Emerging Research Directions and Future Perspectives in Trichloroacetimidate Chemistry

Development of Novel Trichloroacetimidate (B1259523) Reagents

The versatility of the trichloroacetimidate group has spurred the development of a diverse range of reagents, each tailored for specific synthetic challenges. A significant area of focus has been on the creation of novel glycosyl trichloroacetimidates for the synthesis of complex oligosaccharides and glycoconjugates, which play crucial roles in many biological processes. nih.govnumberanalytics.com For instance, the development of O-glycosyl trichloroacetimidates has been instrumental in the synthesis of intricate carbohydrate structures. acs.org

Beyond glycosylation, researchers have designed other trichloroacetimidate reagents for various transformations. Allyl trichloroacetimidate, for example, serves as a valuable reagent for the introduction of allyl groups, as demonstrated in the synthesis of intermediates for natural products like the fused-ring alkaloid securinine (B1681715). sigmaaldrich.com Similarly, 4-methoxybenzyl trichloroacetimidate is widely used for protecting alcohol functionalities as p-methoxybenzyl (PMB) ethers, which can be readily cleaved under specific oxidative conditions. sigmaaldrich.com The exploration of novel trichloroacetimidates extends to their use as electrophilic partners in the alkylation of diverse nucleophiles, including indoles, leading to the formation of complex heterocyclic scaffolds. syr.edu

A notable development is the synthesis and application of 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate. This reagent provides an efficient method for the formation of 2-(trimethylsilyl)ethyl (TMSE) esters, a valuable protecting group for carboxylic acids, without the need for an external promoter or catalyst. researchgate.net The reactivity of these novel reagents is often predicated on the stability of the carbocation intermediate formed upon activation, which opens up avenues for further diversification and application in organic synthesis. researchgate.net

Innovations in Catalysis for Enhanced Reactivity and Selectivity

Catalysis is at the heart of modern organic chemistry, and the development of innovative catalytic systems has been pivotal in advancing the utility of trichloroacetimidates. The quest for enhanced reactivity and stereoselectivity has led to the exploration of a wide array of catalysts, from traditional Lewis acids to sophisticated transition metal complexes and organocatalysts.

Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are commonly used to activate trichloroacetimidates for glycosylation and other alkylation reactions. nih.govresearchgate.net However, the drive for milder reaction conditions and improved selectivity has fueled research into alternative catalytic systems.

Transition metal catalysis has emerged as a powerful tool in this regard. Cationic palladium complexes have been shown to effectively activate glycosyl trichloroacetimidates for stereoselective glycosylation. acs.org Nickel catalysts have also proven valuable, enabling the stereoselective rearrangement of glycosyl trichloroacetimidates to α-glycosyl trichloroacetamides, which are precursors to α-glycosyl ureas. nih.gov Platinum(IV) chloride has been identified as a dual-function catalyst, capable of promoting both stereo- and regioselective glycosidations by acting as a weak Lewis acid with a high affinity for hydroxyl groups. acs.org Gold catalysts have also been employed in these transformations. researchgate.net

In recent years, cooperative catalysis has gained prominence as a strategy to achieve high levels of selectivity. This approach involves the use of catalyst systems that activate both the trichloroacetimidate donor and the nucleophilic acceptor simultaneously. For example, the combination of a singly protonated phenanthrolinium salt and the byproduct trichloroacetamide (B1219227) has been shown to facilitate highly β-selective O- and N-glycosylations. nih.gov Thiourea-based organocatalysts have also been used in cooperative systems to enhance reaction rates and stereoselectivity in glycosylation reactions. researchgate.net Furthermore, the application of visible-light-induced photoacid catalysis represents a novel and green approach to activating glycosyl trichloroacetimidates, offering mild reaction conditions. rsc.org

Table 1: Innovations in Catalysis for Trichloroacetimidate Reactions

| Catalyst Type | Example Catalyst | Application | Key Advantages |

| Lewis Acid | TMSOTf, BF₃·OEt₂ | Glycosylation, Alkylation | Readily available, well-established |

| Transition Metal | Cationic Palladium(II) | Stereoselective Glycosylation | High stereoselectivity, mild activation |

| Transition Metal | Nickel(II) Complexes | Rearrangement to α-glycosyl trichloroacetamides | High α-stereoselectivity |

| Transition Metal | Platinum(IV) Chloride | Stereo- and Regioselective Glycosidation | Dual functionality, high β-selectivity |

| Cooperative Catalyst | Phenanthrolinium Salt / Trichloroacetamide | β-selective O- and N-glycosylation | High β-selectivity, mild conditions |

| Organocatalyst | Thiourea derivatives | Cooperative Glycosylation | Enhanced reaction rate and selectivity |

| Photocatalyst | Eosin Y / PhSSPh | Visible-light induced Glycosylation | Green, mild reaction conditions |

Green Chemistry Principles in Synthetic Methodologies

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to trichloroacetimidate chemistry is an active area of research, aimed at developing more sustainable synthetic methodologies.

Key green chemistry metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and the Environmental Factor (E-factor) are being used to evaluate the "greenness" of chemical reactions. numberanalytics.comresearchgate.netmygreenlab.org Catalytic methods are inherently greener than stoichiometric approaches as they reduce waste by using only a small amount of a substance to drive the reaction. The development of the catalytic systems discussed in the previous section, including transition metal and organocatalytic approaches, directly aligns with the green chemistry principle of catalysis. acs.orgresearchgate.net These catalytic reactions often proceed under milder conditions, addressing the principle of designing for energy efficiency. princeton.edu

The use of visible-light-induced photoacid catalysis is a prime example of applying green chemistry principles, as it utilizes a renewable energy source and can reduce the need for harsh chemical activators. rsc.org Furthermore, efforts to develop one-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, contribute to waste prevention and increased efficiency. researchgate.net

While significant progress has been made, challenges remain in fully integrating all twelve principles of green chemistry into trichloroacetimidate-based syntheses. Future research will likely focus on the use of renewable feedstocks and safer solvents, as well as the design of recyclable catalysts to further enhance the sustainability of these important transformations.

Expansion of Reaction Scope to New Transformations and Substrates

A major thrust in current research is the expansion of the synthetic utility of trichloroacetimidates to encompass new types of chemical transformations and a broader range of substrates. This has led to the development of novel methods for the construction of complex and biologically relevant molecules.

A significant area of expansion is in the synthesis of nitrogen-containing compounds. The nickel-catalyzed rearrangement of glycosyl trichloroacetimidates to α-trichloroacetamides has paved the way for the stereoselective synthesis of α-glycosyl ureas, a class of compounds with potential applications in medicinal chemistry. nih.gov This methodology has been shown to be applicable to a variety of trichloroacetimidate substrates. nih.gov Direct methods for the synthesis of α-glycosyl ureas from glycosyl azides and isocyanates have also been developed, offering a complementary one-pot procedure. nih.gov

The use of trichloroacetimidates as alkylating agents has been extended to the synthesis of complex heterocyclic structures. For example, a diversity-oriented strategy has been developed for the synthesis of pyrroloindoline natural products through the displacement of a C3a-trichloroacetimidate group on a pyrroloindoline intermediate with various nucleophiles. syr.edu This method has been successfully applied to the total synthesis of natural products like arundinine. syr.edu The reaction of trichloroacetimidates with tryptamine (B22526) derivatives provides a flexible route to highly functionalized pyrroloindoline core structures. nih.gov

Furthermore, the rearrangement of benzylic trichloroacetimidates to the corresponding trichloroacetamides offers a convenient route to protected amines. syr.edu These examples highlight the ongoing efforts to broaden the synthetic toolbox of trichloroacetimidate chemistry, enabling the efficient construction of a wider array of complex molecular architectures.

Table 2: Expansion of Reaction Scope with Trichloroacetimidates

| Transformation | Substrate/Reagent | Product | Significance |

| Rearrangement | Glycosyl Trichloroacetimidate | α-Glycosyl Trichloroacetamide | Precursor to α-glycosyl ureas |

| Alkylation/Cyclization | Tryptamine derivatives and Trichloroacetimidates | Pyrroloindoline core structures | Access to complex natural products |

| Displacement | C3a-Trichloroacetimidate Pyrroloindoline | Substituted Pyrroloindolines | Diversity-oriented synthesis of natural product analogs |

| Rearrangement | Benzylic Trichloroacetimidates | Benzylic Trichloroacetamides | Convenient route to protected amines |

Industrial Relevance and Scalability Considerations